molecular formula C33H33N3O15 B12816035 Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate

Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate

Cat. No.: B12816035
M. Wt: 711.6 g/mol
InChI Key: AAOLIMLEFKWKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD7552 is a small molecule that acts as an inducer of pancreatic and duodenal homeobox 1 (PDX1) expression. PDX1 is a key transcription factor involved in pancreas development and beta cell function. BRD7552 has been identified through high-throughput screening and has shown potential in upregulating PDX1 expression in both primary human islets and ductal cells, leading to increased insulin expression .

Preparation Methods

BRD7552 is synthesized through a diversity-oriented synthesis approach, which involves the use of glucose-derived compounds. The synthetic route includes several steps of chemical reactions, such as esterification, amidation, and carbamate formation. The compound is typically prepared in a laboratory setting under controlled conditions, with specific reagents and solvents used at each step .

Chemical Reactions Analysis

BRD7552 undergoes various chemical reactions, including:

    Oxidation: BRD7552 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: BRD7552 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

BRD7552 has several scientific research applications, including:

Mechanism of Action

BRD7552 exerts its effects by inducing the expression of PDX1 through epigenetic modifications. The compound increases the acetylation of histone H3 and the trimethylation of histone H3 lysine 4, while decreasing the trimethylation of histone H3 lysine 9. These changes are consistent with transcriptional activation of PDX1. The action of BRD7552 is dependent on the presence of the transcription factor FOXA2, which plays a crucial role in the transcriptional activation of PDX1 .

Comparison with Similar Compounds

BRD7552 is unique in its ability to specifically induce PDX1 expression through epigenetic modifications. Similar compounds include:

BRD7552 stands out due to its specificity and potency in inducing PDX1 expression, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLIMLEFKWKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.